Cas no 1805549-88-5 (3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid)

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid
-
- インチ: 1S/C9H7ClF2INO2/c10-2-5-4(1-7(15)16)6(13)3-14-8(5)9(11)12/h3,9H,1-2H2,(H,15,16)
- InChIKey: UEMHQZSHKHWCIG-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(F)F)C(CCl)=C1CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 50.2
3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029021809-500mg |
3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid |
1805549-88-5 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029021809-250mg |
3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid |
1805549-88-5 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029021809-1g |
3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid |
1805549-88-5 | 95% | 1g |
$2,923.95 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acidに関する追加情報
Introduction to 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid (CAS No. 1805549-88-5)
3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid, identified by the CAS number 1805549-88-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class, characterized by a nitrogen-containing heterocyclic structure, which is a cornerstone in the design of bioactive molecules. The presence of multiple functional groups, including a chloromethyl moiety, a difluoromethyl substituent, and an iodopyridine core, makes this molecule a versatile scaffold for further chemical manipulation and biological evaluation.
The chloromethyl group (–CH₂Cl) is particularly noteworthy as it serves as a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of diverse side chains or functional units. This reactivity is instrumental in constructing more complex molecular architectures, making the compound a valuable intermediate in synthetic chemistry. Concurrently, the difluoromethyl group (–CF₂) is recognized for its ability to modulate metabolic stability and binding affinity in drug candidates. The incorporation of fluorine atoms can enhance lipophilicity and resistance to enzymatic degradation, attributes that are often sought after in lead optimization processes.
The iodopyridine core (5-I) provides an additional layer of reactivity through its halogen atom, which can participate in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These transformations are pivotal in constructing biaryl systems, which are prevalent in many approved drugs due to their favorable pharmacokinetic properties. The combination of these features renders 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid a multifaceted building block for medicinal chemists aiming to develop novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Pyridine derivatives, in particular, have been extensively explored for their role in modulating various biological pathways. For instance, studies have demonstrated that pyridine-based scaffolds can exhibit inhibitory activity against enzymes involved in inflammatory responses, making them promising candidates for treating chronic diseases such as arthritis and autoimmune disorders. The structural versatility of compounds like 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes.
In addition to its potential applications in therapeutic development, this compound has also been investigated for its role in materials science and agrochemicals. The unique electronic properties conferred by the fluorinated and halogenated substituents make it an attractive candidate for designing advanced materials with tailored optical or electronic characteristics. Furthermore, the reactivity of the chloromethyl group enables the synthesis of novel pesticides and herbicides by incorporating bioisosteric replacements or enhancing binding interactions with biological targets.
The synthesis of 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid typically involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies often include halogenation reactions to introduce the iodine atom at the 5-position of the pyridine ring, followed by functionalization at the 2-position with a difluoromethyl group via metal-catalyzed cross-coupling or direct fluorination techniques. The final step involves introducing the chloromethyl functionality through chlorination or nucleophilic addition reactions.
The chemical stability and handling requirements of this compound must be carefully considered during both synthesis and application. While it does not pose significant hazards under standard laboratory conditions, proper safety protocols should be followed to prevent unintended exposure. Storage should be conducted in a cool, dry environment away from incompatible substances such as strong oxidizers or bases that could lead to decomposition or hazardous reactions.
From a computational chemistry perspective, virtual screening and molecular docking studies have been employed to evaluate the binding affinity of 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid to various biological targets. These studies have provided insights into its potential interactions with enzymes and receptors involved in disease pathways. For example, preliminary docking simulations suggest that this compound may interact with kinases and transcription factors implicated in cancer progression. Such findings underscore its potential as a starting point for developing targeted therapies.
The growing interest in fluorinated compounds has been further fueled by their prevalence in modern pharmaceuticals due to their ability to enhance drug-like properties such as solubility, bioavailability, and metabolic stability. The presence of two fluorine atoms in this molecule exemplifies how strategic fluorination can modulate these critical parameters. Recent literature highlights several examples where fluorinated pyridines have been successfully incorporated into clinical candidates that exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Moreover, green chemistry principles have guided efforts to develop sustainable synthetic routes for producing compounds like 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid. Innovations such as catalytic methods that minimize waste generation or solvent-free reactions have been explored to enhance environmental compatibility without compromising yield or purity. These approaches align with broader industry trends toward more sustainable drug discovery practices.
In conclusion,3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid, with its CAS number 1805549-88-5, represents a promising intermediate with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features—comprising a reactive chloromethyl group,difluoromethyl substituent,and an iodopyridine core—make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new biological targets and synthetic methodologies,this compound is poised to play an increasingly significant role in advancing chemical biology and drug development efforts worldwide.
1805549-88-5 (3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine-4-acetic acid) 関連製品
- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)
- 33332-03-5(4-(Dimethylamino)oxan-3-ol)
- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)
- 2034485-91-9(methyl N-[(4-methoxythian-4-yl)methyl]carbamate)
- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)
- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)
- 2229523-59-3(1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoroethan-1-ol)